molecular formula C32H50Cl2N2O10 B12298807 Butobendin

Butobendin

Cat. No.: B12298807
M. Wt: 693.6 g/mol
InChI Key: NNSPSTCLUNWYSE-UHFFFAOYSA-N
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Description

Butobendin is a synthetic compound characterized as a double ester of 2-aminobutanol and trimethoxybenzoic acid. It exhibits stereospecific pharmacological activity, particularly in its 2S,2'S configuration, and functions as a noncompetitive inhibitor of dopamine β-hydroxylase (DBH), a critical enzyme in the biosynthesis of norepinephrine and epinephrine . This compound reduces the Vmax of DBH more potently than endogenous regulators like adrenaline and noradrenaline, as well as the antiarrhythmic agent quinidine. At high concentrations (1.55 µM), it stabilizes DBH activity at ~50% of baseline, suggesting allosteric modulation of the enzyme’s tetrameric structure .

Properties

Molecular Formula

C32H50Cl2N2O10

Molecular Weight

693.6 g/mol

IUPAC Name

methyl-[2-[methyl-[1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]azaniumyl]ethyl]-[1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]azanium;dichloride

InChI

InChI=1S/C32H48N2O10.2ClH/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8;;/h15-18,23-24H,11-14,19-20H2,1-10H3;2*1H

InChI Key

NNSPSTCLUNWYSE-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)[NH+](C)CC[NH+](C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butobendin involves the esterification of 2-aminobutanol with trimethoxybenzoic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butobendin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Butobendin exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the sodium and potassium channels in cardiac cells, modulating their activity to stabilize heart rhythm. The compound inhibits the rapid influx of sodium ions during the depolarization phase and prolongs the repolarization phase by affecting potassium ion channels. This dual action helps in maintaining a regular heart rhythm and preventing arrhythmias .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Butobendin’s mechanism and efficacy are best contextualized against structurally or functionally related compounds, including DBH inhibitors, antiarrhythmics, and aminobutanol derivatives. Below is a detailed comparison:

Table 1: Comparative Pharmacological Profiles

Compound Structure/Class Mechanism of DBH Inhibition IC50/Effective Concentration Key Findings Therapeutic Use
This compound Double ester of 2-aminobutanol Noncompetitive, reduces Vmax 0.155–1.55 µM Stabilizes DBH activity at 50%; stereospecific (2S,2'S) inhibition Investigational antiarrhythmic
Quinidine Class Ia antiarrhythmic Weak competitive inhibition Not reported for DBH Less potent than this compound in DBH inhibition; primarily blocks Na<sup>+</sup> channels Arrhythmia management
Adrenaline/Noradrenaline Endogenous catecholamines Feedback inhibition Physiological concentrations (~nM) Modest, reversible inhibition of DBH; regulatory role in catecholamine synthesis Vasopressor, bronchodilator
Disulfiram Thiuram derivative Irreversible inhibition ~10 µM (in vitro) Chelates copper cofactor, abolishing DBH activity; used off-label for cocaine dependence Alcohol aversion therapy
Nepicastat Selective DBH inhibitor Competitive 8–15 nM (in vitro) Reduces norepinephrine synthesis; investigated for heart failure and PTSD Preclinical/experimental

Key Findings from Comparative Studies

Potency and Selectivity: this compound’s noncompetitive inhibition distinguishes it from competitive inhibitors like nepicastat. While nepicastat binds directly to the active site, this compound likely modulates enzyme conformation, as evidenced by its sigmoidal kinetics at low tyramine concentrations . Disulfiram, though more potent, lacks specificity and targets multiple copper-dependent enzymes, increasing toxicity risks .

Therapeutic Implications: Unlike quinidine, which primarily targets ion channels, this compound’s DBH inhibition may reduce sympathetic overdrive in arrhythmias without affecting cardiac conduction . Compared to endogenous catecholamines, this compound’s synthetic structure allows for prolonged enzyme modulation, avoiding receptor-mediated side effects (e.g., hypertension from adrenaline) .

Structural Analogues: 2-Aminobenzamide derivatives (e.g., nepicastat) share a similar aminobutanol backbone but differ in substituents, affecting binding affinity and pharmacokinetics .

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